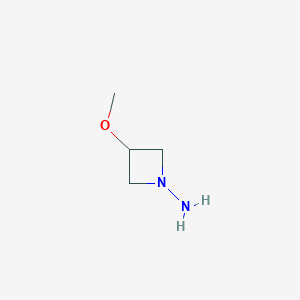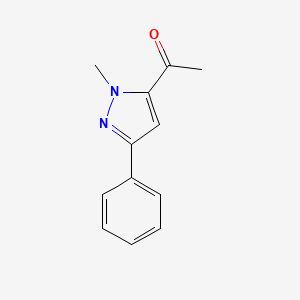
1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)ethan-1-one
Overview
Description
“1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)ethan-1-one” is a chemical compound that is part of the pyrazole family . Pyrazoles are a class of organic compounds with a five-membered aromatic ring, and they have been shown to exhibit a wide variety of biological activities . This specific compound has a molecular weight of 186.21 .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)ethan-1-one”, often involves the reaction of 1-acetoacetyl-4-tert-butoxycarbonylpiperazine with phenylhydrazine in the presence of methanesulfonic acid, followed by cyclization with phosphous oxy chloride in pyridine .Molecular Structure Analysis
The molecular structure of “1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)ethan-1-one” can be represented by the formula C11H10N2O . The InChI code for this compound is 1S/C11H10N2O/c1-9(14)11-7-8-12-13(11)10-5-3-2-4-6-10/h2-8H,1H3 .Chemical Reactions Analysis
Pyrazole derivatives, including “1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)ethan-1-one”, can undergo a variety of chemical reactions. For instance, they can be synthesized by a three-component reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes, catalyzed by sodium acetate at room temperature .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)ethan-1-one” include a molecular weight of 186.21 and a boiling point of 429°C at 760 mmHg .Scientific Research Applications
Structural and Molecular Characterization
- The compound has been characterized through spectroscopic techniques and X-ray diffraction, aiding in understanding its structural properties. This includes analysis of crystal packing and intermolecular interactions, which are crucial for material science and pharmaceutical applications (Delgado et al., 2020).
Chemical Synthesis and Transformations
- Synthesis of this compound and its derivatives has been a subject of research. These synthesis processes involve reactions under various conditions, contributing to the field of organic chemistry and synthesis (Azev et al., 2013).
Biological Activities
Some derivatives of this compound have shown potential in vitro cytotoxic activity against human leukemia cells, indicating its relevance in medical research and drug development (Asegbeloyin et al., 2014).
Certain derivatives have also been evaluated for antimicrobial activities, contributing to the development of new antimicrobial agents (Shelke et al., 2007).
Crystallography and Molecular Design
X-ray crystallography has been utilized to determine the crystal and molecular structure of related compounds, which is essential for understanding their physical and chemical properties (Kimura et al., 1983).
The molecular design of this compound and its analogs plays a significant role in the development of new materials and pharmaceuticals, where the understanding of molecular interactions is key (Liu et al., 2005).
properties
IUPAC Name |
1-(2-methyl-5-phenylpyrazol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-9(15)12-8-11(13-14(12)2)10-6-4-3-5-7-10/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRSROYIOFLYAMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=NN1C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



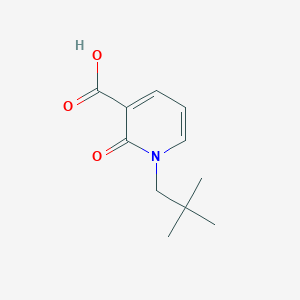
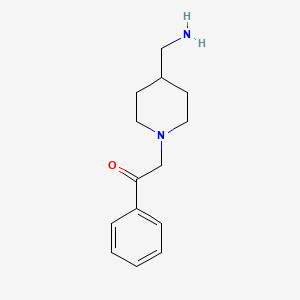
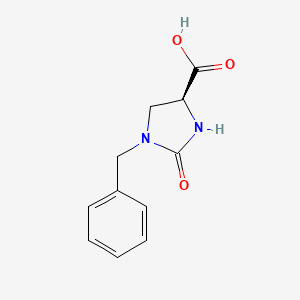
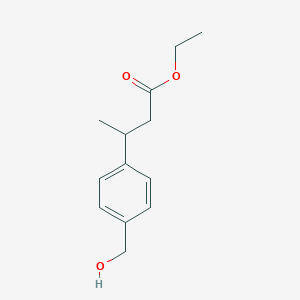
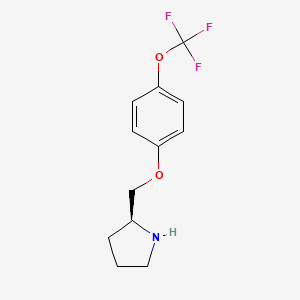
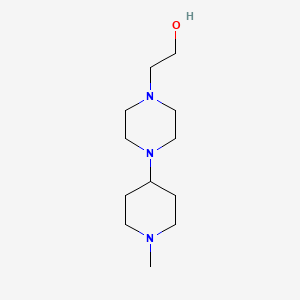
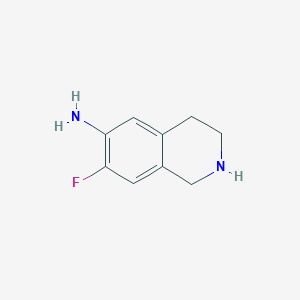
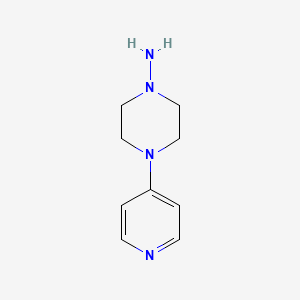
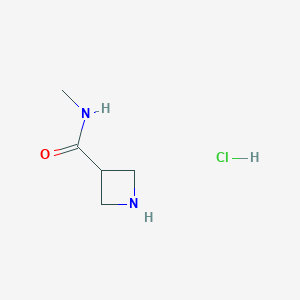
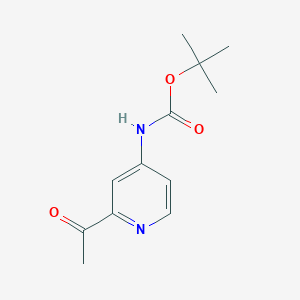
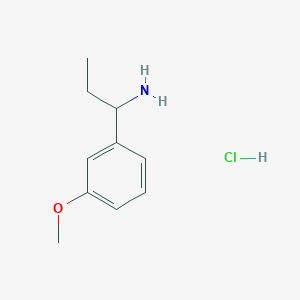
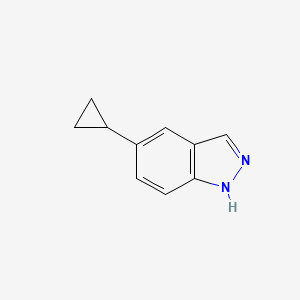
![1-(3-Bromophenyl)-4-oxo-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid (2,2,2-trifluoro-ethyl)-amide](/img/structure/B1473685.png)
